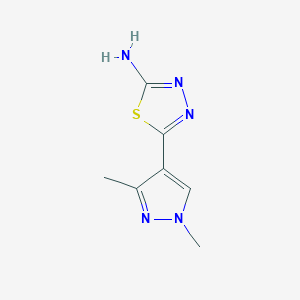

5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Description

5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 1,3-dimethylpyrazole moiety.

Propriétés

IUPAC Name |

5-(1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5S/c1-4-5(3-12(2)11-4)6-9-10-7(8)13-6/h3H,1-2H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSQOCGGCGSBOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2=NN=C(S2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate . The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different properties.

Applications De Recherche Scientifique

Anti-Cancer Activity

Recent studies have highlighted the potential of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine as an anti-cancer agent. Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins .

- Case Study : A study reported the synthesis of several thiadiazole derivatives, including this compound, which were evaluated for their anti-cancer properties against human breast cancer cell lines (MCF-7). The results demonstrated significant inhibition of cell proliferation .

Anti-Inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and mediators.

- Mechanism : It is believed that the compound modulates the NF-kB signaling pathway, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6 .

- Research Findings : In vitro studies showed that treatment with this compound resulted in decreased levels of inflammatory mediators in macrophage cell lines stimulated by lipopolysaccharides (LPS) .

Neuroprotective Effects

Emerging research suggests that 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine may possess neuroprotective properties.

- Mechanism : It is hypothesized that the compound can protect neuronal cells from oxidative stress-induced damage through antioxidant mechanisms .

- Preclinical Studies : Animal models have shown that administration of this compound can improve cognitive function and reduce neuronal death in models of neurodegenerative diseases such as Alzheimer's disease .

Data Tables

| Application Area | Mechanism of Action | Notable Findings |

|---|---|---|

| Anti-Cancer | Induces apoptosis via caspase activation | Significant cytotoxicity against MCF-7 cells |

| Anti-Inflammatory | Modulates NF-kB pathway | Decreased TNF-alpha and IL-6 levels |

| Neuroprotective | Antioxidant activity | Improved cognitive function in animal models |

Mécanisme D'action

The mechanism of action of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or interfere with cellular processes essential for the survival of pathogens or cancer cells . The exact molecular pathways can vary depending on the specific application and target organism.

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron-Withdrawing Groups : Nitrofuran () and nitroimidazole substituents enhance anti-parasitic activity, likely due to redox-active properties .

- Aromatic Heterocycles : Pyridyl () and indolyl () groups improve binding to biological targets (e.g., kinases, viral proteases) via π-π stacking and hydrogen bonding .

Anti-Infective Potential

- Nitrofuran Derivatives: 5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine exhibited 95% inhibition of Trypanosoma cruzi at 6.2 mmol/L, suggesting utility in neglected tropical diseases .

Computational Modeling

- QSAR Models : Indole derivatives were optimized using SYBYL-X 2.0, with steric and electrostatic parameters critical for PIM2 inhibition .

Physicochemical and Pharmacokinetic Considerations

- Solubility : Polar substituents (e.g., pyridines) improve aqueous solubility but may reduce bioavailability .

Activité Biologique

5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole core, which is known for its diverse biological activities. The presence of the pyrazole ring contributes to its pharmacological potential. The molecular formula is , with a molecular weight of 168.22 g/mol.

Synthesis

The synthesis of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of thiadiazole derivatives with pyrazole compounds. Various methods have been reported in the literature to optimize yield and purity.

Anticancer Activity

Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For example:

- In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds often range from 2.32 µg/mL to 10.10 µg/mL depending on structural modifications .

- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of cell cycle progression and induction of apoptosis through various pathways including the down-regulation of key proteins involved in cell survival .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Antibacterial Activity : Studies have reported moderate to significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds containing the thiadiazole moiety showed MIC values lower than standard antibiotics such as streptomycin and fluconazole .

- Antifungal Activity : The compound has demonstrated efficacy against various fungal strains, with some derivatives showing zones of inhibition up to 19 mm against pathogens like Salmonella typhi and E. coli at concentrations around 500 µg/disk .

Case Studies

- Antitumor Efficacy : A study focused on a series of thiadiazole derivatives highlighted their ability to inhibit tumor growth in vivo using mouse models. The most potent compound displayed an IC50 value significantly lower than traditional chemotherapeutics .

- Antimicrobial Evaluation : Another research project evaluated the antimicrobial properties of several thiadiazole derivatives against clinical isolates. Results indicated that specific substitutions on the thiadiazole ring enhanced antibacterial activity compared to controls .

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine?

The compound is typically synthesized via cyclization and functionalization strategies. A common approach involves reacting hydrazide derivatives with thiocyanate salts (e.g., potassium thiocyanate) under acidic conditions (e.g., concentrated H₂SO₄) to form the thiadiazole core. Subsequent reactions with substituted aldehydes or alkylating agents introduce the pyrazole moiety. For example:

- Cyclocondensation of isonicotinoyl hydrazide with KSCN and H₂SO₄ yields 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, which can be further functionalized .

- POCl₃-mediated cyclization of carboxylic acid derivatives with thiosemicarbazide is another route, followed by pH adjustment (ammonia solution) to precipitate the product .

Q. How is structural characterization performed for this compound?

Key techniques include:

- X-ray crystallography : Resolves dihedral angles between the thiadiazole and pyrazole rings, critical for understanding conformational flexibility. For example, two independent molecules in the asymmetric unit showed dihedral angles of 18.2° and 30.3°, influencing supramolecular hydrogen bonding .

- NMR spectroscopy : Assigns proton environments (e.g., SH signals at δ 10.04 ppm in DMSO-d₆ for thiol derivatives) .

- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 305 [M+1] for related thiadiazole-thiol analogs) .

Q. What safety protocols are recommended for handling this compound?

While specific data for this derivative is limited, general guidelines for thiadiazoles include:

- Use personal protective equipment (PPE) due to potential skin/eye irritation .

- Store in well-ventilated areas, avoiding direct contact with oxidizing agents .

- Follow waste disposal regulations (e.g., separate storage and professional treatment for contaminated materials) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?

- Solvent selection : Ethanol or DMF improves solubility during cycloaddition steps (e.g., with chloroacetyl chloride) .

- Catalyst use : Triethylamine accelerates reactions involving aromatic aldehydes, reducing side products .

- Temperature control : Reflux at 90°C for 3–6 hours ensures complete cyclization while minimizing decomposition .

Q. How do structural modifications (e.g., substituents on the pyrazole ring) affect biological activity?

- Electron-withdrawing groups (e.g., chloro, nitro) enhance antimicrobial activity by increasing electrophilicity .

- Hydrogen bonding : The amine group on the thiadiazole ring facilitates interactions with biological targets (e.g., enzyme active sites) .

- Steric effects : Bulky substituents on the pyrazole ring may reduce binding affinity due to conformational constraints .

Q. What computational methods are used to predict bioactivity and binding modes?

- Molecular docking : Simulates interactions with target proteins (e.g., 14α-demethylase in antifungal studies) using software like AutoDock .

- DFT calculations : Analyzes electronic properties (e.g., HOMO-LUMO gaps) to correlate with observed fungicidal or insecticidal activities .

Q. How can crystallographic data resolve discrepancies in reported biological activities?

- Conformational analysis : X-ray data reveals torsional angles influencing molecular flexibility and target binding. For instance, variations in dihedral angles (18.2° vs. 30.3°) between crystal structures may explain differences in fungicidal potency .

- Hydrogen-bond networks : Intermolecular N–H···N interactions in the crystal lattice can stabilize active conformers, enhancing bioactivity .

Q. What strategies validate the purity of derivatives for pharmacological testing?

- HPLC-MS : Quantifies impurities and confirms molecular weight.

- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

- Recrystallization : Ethanol/water mixtures (2:1 v/v) remove unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.